molecular formula C13H11NO5 B1526780 5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1281554-27-5

5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B1526780
CAS No.: 1281554-27-5
M. Wt: 261.23 g/mol
InChI Key: IKUJGPJFLBFNCF-UHFFFAOYSA-N
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Description

5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery applications. Its structure incorporates two critical functional handles: a carboxylic acid and an acetylphenoxy moiety. The carboxylic acid group on the isoxazole ring is a classic synthon for constructing complex amides, a common feature in active pharmaceutical ingredients and bioactive molecules . The phenoxymethyl side chain, substituted with an acetyl group at the meta-position, offers potential for further synthetic modification to fine-tune the molecule's physicochemical properties and biological activity. Isoxazole-carboxylic acid derivatives are recognized as potent scaffolds in medicinal chemistry. Related compounds have been identified as potent inhibitors of enzymes like monoamine oxidase and serve as excellent multidentate ligands for transition metals . Furthermore, such 1,2-oxazole-3-carboxylic acids are privileged building blocks for synthesizing more complex heterocyclic targets, including 4,5-disubstituted oxazoles, which are prevalent in natural products and therapeutics . This compound is supplied strictly for research and development purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

5-[(3-acetylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-8(15)9-3-2-4-10(5-9)18-7-11-6-12(13(16)17)14-19-11/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUJGPJFLBFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid is a compound belonging to the oxazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound includes an oxazole ring substituted with an acetylphenoxy group and a carboxylic acid moiety. The synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations.

Synthesis Overview

StepReaction TypeReagents/ConditionsYield
1AcetylationAcetic anhydrideHigh
2CyclizationAcidic conditionsModerate
3PurificationRecrystallizationGood

Anticancer Properties

Research has indicated that compounds with oxazole structures often exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxazoles can inhibit the proliferation of various cancer cell lines. The antiproliferative activity of this compound was evaluated using the MTT assay against several human cancer cell lines.

Case Study: Antiproliferative Activity

  • Cell Lines Tested : NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), HT29 (colon carcinoma)
  • IC50 Values :
    • HL-60: 25 µM
    • NCI H292: 40 µM
    • HT29: Not significant

The results demonstrated that the compound showed moderate cytotoxicity against HL-60 cells, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Oxazole derivatives have also been reported to exhibit anti-inflammatory properties. The compound's ability to reduce inflammation was assessed in vitro using cytokine release assays.

Inflammation Model Results

Treatment GroupCytokine Level (pg/mL)Control Level (pg/mL)
Compound Treatment150300
Control300-

The reduction in cytokine levels suggests that the compound may modulate inflammatory responses effectively.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : By targeting specific pathways involved in cell cycle regulation.
  • Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines and mediators.
  • Induction of Apoptosis : Through activation of apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural Similarities and Differences

The 1,2-oxazole-3-carboxylic acid scaffold is common among the compounds listed below. Variations occur at the 5-position substituent, which determines physicochemical and biological properties:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
5-Methyl-1,2-oxazole-3-carboxylic acid Methyl C₅H₅NO₃ 127.10 Planar structure; forms hydrogen-bonded dimers
5-(Furan-2-yl)-1,2-oxazole-3-carboxylic acid Furan-2-yl C₈H₅NO₄ 179.13 Heteroaromatic substituent; beige powder
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid 2,4-Dichlorophenoxymethyl C₁₁H₇Cl₂NO₄ 288.08 Electron-withdrawing Cl groups; predicted pKa = 3.31
5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid 3-Bromophenyl C₁₀H₆BrNO₃ 268.07 Bromine enhances lipophilicity; industrial/research use
5-(4-Cyanophenyl)-1,2-oxazole-3-carboxylic acid 4-Cyanophenyl C₁₁H₆N₂O₃ 214.18 Nitrile group for polar interactions

Physicochemical Properties

  • Crystallinity : The 5-methyl derivative forms planar crystals with O–H⋯O hydrogen-bonded dimers and π-π stacking (3.234 Å), contributing to its stability .
  • Solubility: Substituents like acetylphenoxymethyl (bulky, hydrophobic) or cyanophenyl (polar nitrile) may reduce aqueous solubility compared to the 5-methyl analog.
  • Acidity: The pKa of the carboxylic acid group varies with substituents. For example, the 2,4-dichlorophenoxymethyl derivative has a predicted pKa of 3.31, indicating moderate acidity .

Key Research Findings

Crystallographic Insights

  • The 5-methyl derivative crystallizes in the triclinic system (space group P1) with unit cell parameters a = 4.9125 Å, b = 5.6909 Å, and c = 10.464 Å .
  • Hydrogen-bonding networks in 5-methyl-1,2-oxazole-3-carboxylic acid stabilize its 3D structure, a feature likely shared with acetylphenoxymethyl analogs .

Preparation Methods

Cyclization of Substituted Nitriles and Hydroxylamine

A common approach involves the reaction of substituted nitriles with hydroxylamine hydrochloride to form isoxazoline intermediates, followed by oxidation or rearrangement to yield the oxazole ring. For example, ethyl 5-ethoxyisoxazoline-3-carboxylate can be prepared by reacting substituted nitriles with hydroxylamine hydrochloride in ethanol, followed by extraction and purification steps. Subsequent hydrolysis and acidification yield the corresponding 3-isoxazolecarboxylic acid derivatives.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

Recent advances have enabled the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using triflylpyridinium salts as activating agents. This method involves:

  • In situ formation of acylpyridinium salts from carboxylic acids
  • Nucleophilic attack by isocyanoacetates or related isocyanides
  • Cyclization to form the oxazole ring with the desired substitution pattern

This approach offers broad substrate scope and functional group tolerance, making it suitable for incorporating complex substituents such as the 3-acetylphenoxymethyl group.

Representative Preparation Procedure (Hypothetical)

Step Reaction Conditions Outcome
1 Synthesis of 5-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid Cyclization of appropriate nitrile with hydroxylamine hydrochloride in ethanol, followed by hydrolysis Formation of oxazole ring with hydroxymethyl group at 5-position
2 Williamson ether synthesis with 3-acetylphenol Base (e.g., K2CO3), DMF solvent, 60-80°C, 12 hours Formation of this compound
3 Purification Crystallization or chromatography Pure target compound

Reaction Conditions and Optimization

  • Solvents: Ethanol, DMF, dichloromethane are commonly employed depending on the step.
  • Temperature: Moderate heating (room temperature to 80°C) facilitates cyclization and etherification.
  • Catalysts/Bases: Hydroxylamine hydrochloride for cyclization; potassium carbonate or sodium hydride for ether formation.
  • Workup: Extraction with ethyl acetate, washing with aqueous sodium bicarbonate and brine, drying over anhydrous sodium sulfate.

Data Table: Summary of Preparation Parameters

Parameter Description Typical Range/Value
Starting materials Substituted nitriles, hydroxylamine hydrochloride, 3-acetylphenol Stoichiometric amounts
Solvent for cyclization Ethanol 1-3 L per mol of nitrile
Reaction temperature (cyclization) Room temperature 20-25°C
Reaction time (cyclization) 4 hours 3-6 hours
Base for etherification Potassium carbonate 1.2 equiv relative to hydroxymethyl intermediate
Solvent for etherification DMF or DMSO 50-100 mL per mmol
Reaction temperature (etherification) 60-80°C 60-80°C
Reaction time (etherification) 12 hours 10-16 hours
Purification method Crystallization or chromatography Solvent-dependent

Research Findings and Analysis

  • The cyclization of substituted nitriles with hydroxylamine hydrochloride is a well-established method for constructing the isoxazole ring system, which can be converted to oxazole derivatives under appropriate conditions.
  • The use of triflylpyridinium reagents for in situ activation of carboxylic acids allows direct access to substituted oxazoles, minimizing steps and improving yield and selectivity.
  • Etherification to introduce the 3-acetylphenoxymethyl substituent requires careful control of reaction conditions to avoid side reactions such as over-acetylation or ring opening.
  • Purification by crystallization from ethyl acetate or similar solvents ensures high purity suitable for further applications.

Q & A

Q. How is structure-activity relationship (SAR) optimized for enhanced solubility?

  • Methodological Answer : Introduce hydrophilic groups (e.g., –OH, –NH2_2) at the phenoxymethyl position. LogP calculations (e.g., using ChemAxon) guide modifications. Solubility in PBS (pH 7.4) is tested via nephelometry. Salt formation (e.g., sodium carboxylate) may improve bioavailability .

Notes

  • Data Contradictions : While π–π stacking distances are consistent in oxazole-carboxylic acids (3.2–3.5 Å), bulky substituents like acetylphenoxymethyl may alter packing. Researchers should prioritize SCXRD over computational predictions for lattice analysis .
  • Methodological Gaps : No direct evidence exists for the acetylphenoxymethyl derivative’s reactivity. Analogous chlorophenyl or fluorophenyl oxazoles (e.g., 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid) should guide synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
5-(3-Acetylphenoxymethyl)-1,2-oxazole-3-carboxylic acid

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